Lyngbyabellin C

Description

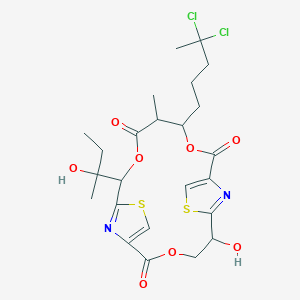

Lyngbyabellin C is a cytotoxic cyclic depsipeptide isolated from marine cyanobacteria of the genera Lyngbya, Moorea, and Okeania. It belongs to the lyngbyabellin family, characterized by two thiazole rings, a gem-dichlorinated β-hydroxy acid residue, and a mixed polyketide-peptide biosynthetic origin . This compound disrupts the actin cytoskeleton, leading to potent cytotoxicity against cancer cell lines such as KB (human nasopharyngeal carcinoma) and LoVo (colon adenocarcinoma), with IC50 values ranging from 2.1 to 5.3 µM . Recent studies also reveal its antimalarial and antifouling activities, expanding its pharmacological relevance .

Properties

Molecular Formula |

C24H30Cl2N2O8S2 |

|---|---|

Molecular Weight |

609.5 g/mol |

IUPAC Name |

12-(4,4-dichloropentyl)-5-hydroxy-16-(2-hydroxybutan-2-yl)-13-methyl-3,11,15-trioxa-7,18-dithia-20,21-diazatricyclo[15.2.1.16,9]henicosa-1(19),6(21),8,17(20)-tetraene-2,10,14-trione |

InChI |

InChI=1S/C24H30Cl2N2O8S2/c1-5-23(3,33)17-19-28-13(10-38-19)21(31)34-9-15(29)18-27-14(11-37-18)22(32)35-16(12(2)20(30)36-17)7-6-8-24(4,25)26/h10-12,15-17,29,33H,5-9H2,1-4H3 |

InChI Key |

OVRPLXYGNATYDY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C1C2=NC(=CS2)C(=O)OCC(C3=NC(=CS3)C(=O)OC(C(C(=O)O1)C)CCCC(C)(Cl)Cl)O)O |

Synonyms |

lyngbyabellin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues within the Lyngbyabellin Family

Lyngbyabellins share a conserved backbone but differ in substituents, cyclization patterns, and post-translational modifications. Key comparisons include:

Key Observations :

- Cyclization : Cyclic lyngbyabellins (e.g., A, C) exhibit higher cytotoxicity than acyclic variants (e.g., M) due to enhanced structural rigidity .

- Chlorination : The gem-dichloro motif in this compound contributes to its stability and bioactivity, analogous to hectochlorin .

- Ester Bond Sensitivity: this compound’s C-16 ester bond is susceptible to methanolysis, generating artifacts like homohydroxydolabellin, which reduces cytotoxicity but retains antifouling activity .

Comparison with Non-Lyngbyabellin Analogues

Dolastatin 10

- Structure : Linear peptide with thiazole and N-methyl valine.

- Mechanism : Tubulin polymerization inhibitor (vs. This compound’s actin targeting).

- Potency : IC50 = 0.1 nM (lymphoma cells), far lower than this compound .

- Clinical Relevance : Led to the FDA-approved antibody-drug conjugate Brentuximab vedotin, unlike this compound, which remains preclinical .

Hectochlorin

- Structure : Chlorinated lipopeptide with actin-depolymerizing activity.

- Biosynthetic Link : Shares a gene cluster with Lyngbyabellin A, suggesting evolutionary divergence in chlorination and cyclization .

- Bioactivity : Stimulates actin assembly (unlike this compound’s disruption) and shows antifungal properties .

Q & A

Q. What spectroscopic and analytical methods are essential for determining the structural configuration of Lyngbyabellin C?

Q. How do the structural differences between this compound and Lyngbyabellin A influence their biological activity?

this compound lacks a hydroxyl group at C-27 compared to lyngbyabellin A, reducing oxygen content (C29H40Cl2N4O7S2 vs. C29H40Cl2N4O8S2). This deoxygenation may alter cytotoxicity by modifying hydrogen bonding or target interactions. Bioactivity assays (e.g., antiplasmodial IC50) and molecular docking can quantify these effects .

Q. What are the key functional groups in this compound, and how do they contribute to its bioactivity?

Critical groups include:

- 7,7-dichloro-3-acyloxy-2-methyloctanoate : Enhances membrane permeability via lipophilic Cl atoms.

- 2-alkylthiazole-4-carboxylic acid units : Facilitate protein binding via aromatic stacking.

- α-hydroxyisovaleric acid : Stabilizes intramolecular hydrogen bonds. Structure-activity relationship (SAR) studies using truncated analogs validate these roles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structural data for this compound derivatives?

Discrepancies (e.g., oxygen counts or stereochemistry) are addressed through:

- Synthetic replication : Compare NMR data of natural and synthetic compounds (e.g., 27-deoxylyngbyabellin A).

- Advanced spectroscopy : Use ROESY for stereochemical assignments and LC-MS/MS to trace degradation artifacts.

- Crystallography : Single-crystal X-ray diffraction provides definitive configurations .

Q. What experimental design optimizes the assessment of this compound’s antiplasmodial activity?

A robust design includes:

- In vitro models : Plasmodium falciparum cultures (e.g., 3D7 strain) with IC50 determination via SYBR Green assays.

- Cytotoxicity controls : Test against mammalian cell lines (e.g., HEK293) to calculate selectivity indices.

- Mechanistic studies : Fluorescence microscopy to observe cytoskeletal disruption, a known mode of action for related peptides .

Q. What challenges arise in synthesizing this compound, and how can they be mitigated?

Key challenges include:

- Stereoselective assembly : Use chiral auxiliaries or asymmetric catalysis for α-hydroxyisovaleric acid.

- Thiazole ring stability : Avoid acidic conditions during coupling reactions.

- Protecting groups : Employ tert-butyl esters for labile moieties. Retrosynthetic analysis guided by modular segments (e.g., Dhmpa unit) improves efficiency .

Q. How can multi-omics data enhance understanding of this compound’s biosynthesis in cyanobacteria?

Integrate:

- Genomics : Identify nonribosomal peptide synthetase (NRPS) gene clusters in Moorena spp.

- Metabolomics : LC-HRMS/MS to trace halogenation steps via intermediate profiling.

- Transcriptomics : Induce stress conditions (e.g., nutrient deprivation) to upregulate biosynthetic pathways .

Q. What methodologies validate this compound’s cytotoxicity mechanisms in heterogeneous cell populations?

Combine:

- Single-cell RNA sequencing : Identify transcriptomic signatures in sensitive vs. resistant subpopulations.

- Chemical proteomics : Use photoaffinity probes to map protein targets (e.g., tubulin).

- Kinetic assays : Measure caspase activation to distinguish apoptosis from necrosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.